4'-Chloroacetanilide

Catalog No.
S599003
CAS No.
539-03-7
M.F
C8H8ClNO
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Chloroacetanilide

CAS Number

539-03-7

Product Name

4'-Chloroacetanilide

IUPAC Name

N-(4-chlorophenyl)acetamide

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

GGUOCFNAWIODMF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)Cl

Solubility

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE
SOL IN HOT WATER

Synonyms

Paracetamol Impurity J; N-(4-Chlorophenyl)acetamide; N-(p-Chlorophenyl)acetamide; N-Acetyl-4-chloroaniline; N-Acetyl-p-chloroaniline; p-Chloroacetanilide;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Cl

Synthesis:

4'-Chloroacetanilide can be synthesized through various methods, including the reaction of aniline with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride []. It can also be obtained by reacting acetanilide with chlorine gas [].

Antimicrobial Properties:

Research has explored the potential antimicrobial properties of 4'-chloroacetanilide. Studies have shown that it exhibits activity against various bacteria, fungi, and yeasts [, ]. However, the exact mechanism of action and its effectiveness compared to existing antibiotics remain unclear and require further investigation.

Intermediate in Organic Synthesis:

4'-Chloroacetanilide can serve as a valuable intermediate in organic synthesis due to the presence of the reactive chloroacetyl group. It can be used in various reactions, such as nucleophilic substitution, condensation, and cyclization, to synthesize other complex molecules with diverse applications in pharmaceuticals, materials science, and agrochemicals [, ].

Crystal Engineering:

4'-Chloroacetanilide has been investigated for its crystal engineering properties. Studies have shown that it can form various supramolecular structures through hydrogen bonding and halogen bonding interactions, making it a potential candidate for the design of functional materials with specific properties [, ].

  • While research has explored the potential applications of 4'-chloroacetanilide, its safety profile and long-term effects are not fully established.
  • Further research is necessary to understand its efficacy in various applications and ensure its safe and responsible use.

4'-Chloroacetanilide, also known as N-(4-chlorophenyl)acetamide, is an organic compound with the molecular formula C₈H₈ClNO and a molar mass of 169.61 g/mol. It features a para-chlorophenyl group attached to an acetamide moiety, making it a member of both acetamides and monochlorobenzenes. This compound is characterized by its white crystalline appearance and has a melting point ranging from 177 °C to 179 °C .

4'-Chloroacetanilide itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of other molecules with specific biological activities.

4'-Chloroacetanilide can be a skin and eye irritant []. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.

, including:

  • Oxidation: It can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield p-chloroaniline and acetic acid.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Research indicates that 4'-Chloroacetanilide exhibits acute toxicity and has been shown to interact with proteins through hydrogen bonding . It has been studied for its potential effects on biological systems, including:

  • Antimicrobial Activity: Some studies suggest it may possess antimicrobial properties.
  • Pharmacological

Several methods exist for synthesizing 4'-Chloroacetanilide:

  • Acetylation of p-Chloroaniline:
    • Reacting p-chloroaniline with acetic anhydride or acetyl chloride under controlled conditions.
  • Chlorination of Acetanilide:
    • Starting from acetanilide, chlorination can be performed using chlorine gas or chlorinating agents in the presence of a catalyst.
  • Direct Reaction with Chloroacetyl Chloride:
    • Chloroacetyl chloride can react directly with aniline derivatives to yield 4'-Chloroacetanilide.

4'-Chloroacetanilide is used in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of several drugs.
  • Chemical Research: Employed as a reagent in organic synthesis and analytical chemistry.
  • Agricultural Chemicals: Investigated for potential use in agrochemicals due to its biological activity.

Studies have demonstrated that 4'-Chloroacetanilide interacts with proteins through hydrogen bonding, which may influence its biological activity and toxicity profile. These interactions are critical for understanding its mechanism of action and potential side effects when used in pharmaceutical applications .

Similar Compounds

  • Acetanilide (C₈H₉NO): Lacks the chlorine substituent; primarily used as a pain reliever.
  • p-Chloroaniline (C₆H₆ClN): A simpler structure without the acetyl group; used in dye manufacturing.
  • N-(2-Chlorophenyl)acetamide (C₈H₈ClNO): Similar structure but with a different chlorine position; used in similar applications.

Comparison Table

Compound NameStructure TypeUnique Features
4'-ChloroacetanilideAcetamidePara-chlorophenyl group; used in pharmaceuticals
AcetanilideAcetamideNo halogen substitution; common analgesic
p-ChloroanilineAniline derivativeLacks acetyl group; used in dye production
N-(2-Chlorophenyl)acetamideAcetamideChlorine at ortho position; different reactivity

4'-Chloroacetanilide's unique para-chlorophenyl structure distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity significantly.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE

XLogP3

2.1

Boiling Point

333.0 °C
333 °C

Density

1.385 AT 22 °C/4 °C

LogP

2.09 (LogP)
Log Kow = 2.12

Appearance

White to Off-White Solid

Melting Point

179.0 °C
178-179 °C

UNII

6I0LI34G5J

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-03-7

Wikipedia

P-chloroacetanilide

Methods of Manufacturing

REACTION OF P-CHLOROANILINE AND ACETIC ANHYDRIDE
Preparation of m-, o-, and p-isomers.

General Manufacturing Information

Acetamide, N-(4-chlorophenyl)-: ACTIVE

Analytic Laboratory Methods

CORRELATION OF CHROMATOGRAPHICALLY OBTAINED SUBSTITUENT CONSTANTS & ANALGESIC ACTIVITY. THE P-SUBSTITUTED ACETANILIDES WERE INCLUDED.
GLC DETERMINATION OF P-CHLORACETANILIDE IN ACETAMINOPHEN. AS LITTLE AS 25 PPM OF P-CHLOROACETANILIDE WAS DETERMNINED.

Dates

Modify: 2023-08-15

On-line reaction monitoring of lithiation of halogen substituted acetanilides via in situ calorimetry, ATR spectroscopy, and endoscopy

Tamas A Godany, Yorck-Michael Neuhold, Konrad Hungerbühler
PMID: 21678773   DOI: 10.2533/chimia.2011.253

Abstract

Lithiation of N-(4-chlorophenyl)-pivalamide (NCP) and two additional substituted acetanilides: 4-fluoroacetanilide (4-F) and 4-chloroacetanilide (4-Cl) has been monitored by means of calorimetry, on-line ATR-IR and UV/vis spectroscopy and endoscopy. The combined on-line monitoring revealed the differences between the reaction paths of the chosen substrates. Thus the product structure and the reaction times for the individual reaction steps can be determined in situ.


HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase

Octavian Călinescu, Irinel A Badea, Luminiţa Vlădescu, Viorica Meltzer, Elena Pincu
PMID: 22407344   DOI: 10.1093/chromsci/bmr043

Abstract

Determination of acetaminophen and its main impurities: 4-nitrophenol, 4'-chloroacetanilide, as well as 4-aminophenol and its degradation products, p-benzoquinone and hydroquinone has been developed and validated by a new high-performance liquid chromatography method. Chromatographic separation has been obtained on a Hypersil Duet C18/SCX column, using gradient elution, with a mixture of phosphate buffer (pH = 4.88) and methanol as a mobile phase. Analysis time did not exceed 14.5 min and good resolutions, peak shapes and asymmetries have resulted. The linearity of the method has been tested in the range of 5.0-60 µg/mL for acetaminophen and 0.5-6 µg/mL for the other compounds. The limits of detection and quantification have been also established to be lower than 0.1 µg/mL and 0.5 µg/mL, respectively. The method has been successfully applied for the analysis of commercial acetaminophen preparations.


Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry

Jody A Shoemaker, Margarita V Bassett
PMID: 16512249   DOI:

Abstract

U.S. Environmental Protection Agency (EPA) Method 535 has been developed in order to provide a method for the analysis of "Alachlor ESA and other acetanilide degradation products," which are listed on EPA's 1998 Drinking Water Contaminant Candidate List. Method 535 uses solid-phase extraction with a nonporous graphitized carbon sorbent to extract the ethane sulfonic acid (ESA) and oxanilic acid degradates of propachlor, flufenacet, dimethenamid, alachlor, acetochlor, and metolachlor from finished drinking water matrixes. Separation and quantitation of the target analytes are achieved with liquid chromatography/tandem mass spectrometry. Dimethachlor ESA and butachlor ESA were chosen during the method development as the surrogate and internal standard. Drinking water samples were dechlorinated with ammonium chloride without adversely affecting the analyte recoveries. Typical mean recoveries of 92-116% in deionized water and 89-116% in ground water were observed with relative standard deviations of <5%.


[THE TEST FOR P. CHLOROACETANILIDE AND ACETANILIDE IN PHENACETIN BY THIN-LAYER CHROMATOGRAPHY]

J A FRESEN
PMID: 14181993   DOI:

Abstract




Toxicology laboratory analysis and human exposure to p-chloroaniline

Anthony F Pizon, Anna R Schwartz, Leo M Shum, Jon C Rittenberger, Darla R Lower, Spiros Giannoutsos, Mohamed A Virji, Matthew D Krasowski
PMID: 18608262   DOI: 10.1080/15563650801971390

Abstract

p-Chloroaniline is more potent at producing methemoglobin than aniline in animal models. This case highlights the clinical presentation of an inhalation exposure to p-chloroaniline and associated laboratory analysis. An in-vitro study evaluating the metabolism of p-chloroaniline in human hepatocytes was undertaken to evaluate the metabolic fate more closely.
A 20 year-old man was working at a chemical waste plant when he developed dizziness, abdominal pain, and nausea. The exam was remarkable for coma, tachycardia, cyanosis, and pulse oximetry of 75%. Arterial blood gases showed a pH 7.38, pCO(2) 41 mmHg, pO(2) 497 mmHg, bicarbonate 24 mEq/L and methemoglobin 69%. Methylene blue administration led to complete recovery without sequelae. p-Chloroaniline was later identified as the chemical involved. He denied direct contact with the chemical, but was not wearing a dust mask or respirator. GC/MS confirmed p-chloroaniline and metabolites in the patient's urine.
Human hepatocytes were incubated with 100 microM p-chloroaniline for 24 hours, in both rifampicin- and vehicle only-treated cells. The cell culture medium was collected for GC/MS analysis for p-chloroaniline metabolites.
Similar to the patient sample, both p-chloroaniline and p-chloroacetanilide were identified by GC/MS in hepatocytes incubated with p-chloroaniline. Neither p-chloroaniline incubated in empty cell culture nor direct GC/MS injection of p-chloroaniline generated any p-chloroacetanilide via non-enzymatic degradation.
The seemingly innocuous dermal and inhalation exposure to p-chloroaniline dust can lead to life-threatening methemoglobinemia. The diagnosis can be confirmed with GC/MS analysis of the patient's urine, searching for p-chloroaniline and its primary metabolite p-chloroacetanilide.


Excretion and distribution studies with o-, m-, and p-chloroacetanilide-C1 36 in rats and guinea pigs

M F ARGUS, J M GRYDER, T SEEPE, G CALDES, F E RAY
PMID: 13563257   DOI: 10.1002/jps.3030470714

Abstract




Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents

L Koymans, G M Donné-Op den Kelder, J M te Koppele, N P Vermeulen
PMID: 8212737   DOI: 10.3109/00498259309059401

Abstract

1. The general mechanism of metabolic oxidation of substrates by cytochromes P450 (P450s) appears to consist of sequential one-electron oxidation steps rather than of a single concerted transfer of activated oxygen species from P450 to substrates. 2. In case of the acetanilides paracetamol (PAR), phenacetin (PHEN), and 4-chloro-acetanilide (4-CLAA), the first one-electron oxidation step consists of a hydrogen abstraction from the acetylamino nitrogen and/or from the other side-chain substituent on the aromatic ring. The substrate radicals thus formed delocalize their spin and the respective reactive centres of the substrate radical recombine with a P450 iron-bound hydroxyl radical to either yield oxygenated metabolites, or undergo a second hydrogen abstraction forming dehydrogenated products. By this mechanism, the formation of all known oxidative metabolites of PAR, PHEN, and 4-ClAA can be explained. Furthermore, this mechanism is consistent with all available experimental data on [18O]PAR/PHEN, [2H]PAR, and [14C]PHEN. 3. The oxidative metabolic reactions proposed for the acetanilides PAR, PHEN, and 4-ClAA are used to generalize P450-mediated oxidations of these and other acetanilides, such as analogues of PAR and 2-N-acetyl-aminofluorene. 4. A further generalization of the hydrogen abstraction, spin delocalization, radical recombination concept is derived for other aromatic substrates with abstractable hydrogen atoms, notably those with activated N-H, O-H, C-H, or S-H bonds directly attached to the aromatic nucleus.


Effect of propylene glycol on methemoglobin-forming capacity of p-chloroacetanilide in rat and guinea pig

V C GLOCKLIN
PMID: 13167172   DOI: 10.3181/00379727-85-20985

Abstract




[Action of 4'-chloroacetanilide-free phenacetin on the life of erythrocytes in persons taking phenacetin]

T FRIIS, N I NISSEN
PMID: 13959870   DOI:

Abstract




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